1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base, followed by the introduction of a methylsulfonyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, followed by sulfonylation to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 1-(2-methylbenzyl)-4-(methylthio)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various functionalized piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different biological activities and chemical reactivity.
4-(Methylsulfonyl)piperazine: Lacks the benzyl group, which may affect its binding affinity and specificity for certain targets.
1-Benzyl-4-(methylsulfonyl)piperazine: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the 2-methylbenzyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHREGBEBGGVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975765 |
Source
|
Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-81-0 |
Source
|
Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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